Sniper(tacc3)-2

Description

Properties

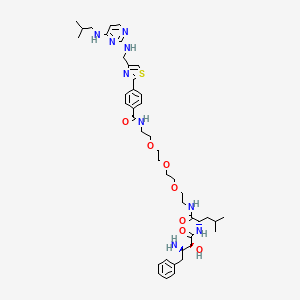

Molecular Formula |

C43H61N9O7S |

|---|---|

Molecular Weight |

848.1 g/mol |

IUPAC Name |

N-[2-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]ethyl]-4-[4-[[[4-(2-methylpropylamino)pyrimidin-2-yl]amino]methyl]-1,3-thiazol-2-yl]benzamide |

InChI |

InChI=1S/C43H61N9O7S/c1-29(2)24-36(51-41(56)38(53)35(44)25-31-8-6-5-7-9-31)40(55)46-17-19-58-21-23-59-22-20-57-18-16-45-39(54)32-10-12-33(13-11-32)42-50-34(28-60-42)27-49-43-47-15-14-37(52-43)48-26-30(3)4/h5-15,28-30,35-36,38,53H,16-27,44H2,1-4H3,(H,45,54)(H,46,55)(H,51,56)(H2,47,48,49,52)/t35-,36+,38+/m1/s1 |

InChI Key |

DPADMHBFWQPZCN-PIFNACGGSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C2=NC(=CS2)CNC3=NC=CC(=N3)NCC(C)C)NC(=O)[C@H]([C@@H](CC4=CC=CC=C4)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C2=NC(=CS2)CNC3=NC=CC(=N3)NCC(C)C)NC(=O)C(C(CC4=CC=CC=C4)N)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SNIPER(TACC3)2; SNIPER(TACC3) 2; SNIPER(TACC3)-2 |

Origin of Product |

United States |

Foundational & Exploratory

SNIPER(TACC3)-2: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNIPER(TACC3)-2 is a novel small molecule belonging to the class of Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs). These chimeric molecules are designed to induce the degradation of specific target proteins through the ubiquitin-proteasome system. This compound specifically targets the Transforming Acidic Coiled-Coil containing protein 3 (TACC3), a protein overexpressed in various cancers and implicated in tumor progression and resistance to therapy. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular pathways, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its function.

Core Mechanism of Action: A Dual Approach to Cancer Cell Death

This compound employs a dual mechanism to induce cancer cell death, making it a promising therapeutic candidate. These two pathways are:

-

Apoptosis via TACC3 Degradation: this compound orchestrates the degradation of TACC3 by hijacking the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase. This leads to the induction of apoptosis, a form of programmed cell death, in cancer cells that overexpress TACC3.[1]

-

Paraptosis-like Cell Death via ER Stress: Independently of TACC3 degradation, this compound can also trigger a non-apoptotic form of cell death resembling paraptosis. This pathway is initiated by the accumulation of ubiquitylated proteins, leading to endoplasmic reticulum (ER) stress and the formation of large cytoplasmic vacuoles derived from the ER.[2]

Quantitative Data Summary

While specific DC50 (concentration for 50% maximal degradation) and Dmax (maximum degradation) values for this compound have not been reported in the reviewed literature, the effective concentrations for observing its biological effects have been documented.

| Parameter | Cell Line | Concentration | Effect | Reference |

| TACC3 Degradation | HT1080 | 10 µM | Significant decrease after 24 hours | [3] |

| HT1080 | 30 µM | Significant decrease after 6 hours | [3] | |

| Cell Viability (IC50) | HT1080 | ~10 µM | 50% inhibition after 48 hours | [1] |

| MCF7 | ~10 µM | 50% inhibition after 48 hours | ||

| Cytoplasmic Vacuolization | U2OS | 15 µM | Induction after 18 hours | |

| U2OS | 30 µM | Induction after 5 hours |

Signaling Pathways and Experimental Workflows

TACC3 Degradation and Apoptosis Induction

This compound is a chimeric molecule consisting of a ligand for TACC3 (KHS108) and a ligand for the Inhibitor of Apoptosis Proteins (IAPs), connected by a linker. Unexpectedly, the degradation of TACC3 is not mediated by cIAP1, but rather by the APC/C E3 ubiquitin ligase. The this compound molecule is believed to facilitate the interaction between TACC3 and the APC/C, leading to the polyubiquitylation of TACC3 and its subsequent degradation by the proteasome. The depletion of TACC3, a crucial protein for mitotic spindle stability, ultimately triggers apoptosis.

References

- 1. Cancer cell death induced by novel small molecules degrading the TACC3 protein via the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SNIPER(TACC3) induces cytoplasmic vacuolization and sensitizes cancer cells to Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

The SNIPER(TACC3)-2 Pathway: A Technical Guide to Targeted TACC3 Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transforming Acidic Coiled-Coil containing protein 3 (TACC3) is a well-documented oncogenic protein, frequently overexpressed in a variety of human cancers and associated with poor prognosis.[1][2] Its pivotal role in mitotic spindle assembly and stability makes it an attractive target for therapeutic intervention.[1][3] This technical guide provides an in-depth overview of the Sniper(tacc3)-2-mediated degradation pathway, a novel therapeutic strategy employing a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) to induce the targeted degradation of TACC3.[4] We will detail the mechanism of action, present key quantitative data, and provide comprehensive experimental protocols for the study of this pathway.

Introduction to TACC3 and the SNIPER Platform

TACC3 is a crucial component of the mitotic spindle apparatus, contributing to microtubule stabilization and centrosome integrity. Its overexpression in cancer cells promotes cell proliferation, migration, and invasion. The SNIPER technology represents an innovative approach to target such disease-causing proteins for degradation. SNIPER molecules are heterobifunctional chimeras that consist of a ligand for the protein of interest (POI) and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. This dual binding brings the POI into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

This compound is a pioneering molecule in this class, designed specifically to target TACC3. It is composed of a TACC3-binding moiety (KHS108) and a ligand for an Inhibitor of Apoptosis Protein (IAP) E3 ligase.

The this compound Mediated TACC3 Degradation Pathway

The canonical this compound degradation pathway involves the recruitment of an E3 ubiquitin ligase to TACC3, leading to its ubiquitination and proteasomal degradation. The key steps are as follows:

-

Ternary Complex Formation: this compound, with its two distinct ligands, simultaneously binds to TACC3 and an IAP E3 ligase, forming a ternary complex.

-

Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the TACC3 protein. This process results in a polyubiquitin chain attached to TACC3.

-

Proteasomal Recognition and Degradation: The polyubiquitinated TACC3 is then recognized by the 26S proteasome. The proteasome unfolds and degrades TACC3 into small peptides, while the ubiquitin molecules are recycled.

Interestingly, while initially designed to recruit cellular inhibitor of apoptosis protein 1 (cIAP1), studies have revealed that the this compound-induced degradation of TACC3 is primarily mediated by the Anaphase-Promoting Complex/Cyclosome (APC/C) with its co-activator CDH1 (APC/C-CDH1). Furthermore, a distinct but related activity of SNIPER(TACC3) involves the X-linked inhibitor of apoptosis protein (XIAP), which leads to the accumulation of ubiquitylated protein aggregates and can induce a form of cell death known as paraptosis, especially in combination with proteasome inhibitors.

Quantitative Data

The efficacy of this compound in degrading TACC3 has been quantified in various cancer cell lines. The following tables summarize key findings from published literature.

Table 1: Dose-Dependent Degradation of TACC3 by this compound in HT1080 Cells

| Treatment Duration | Concentration (µM) | TACC3 Protein Level (Relative to Control) | Reference |

| 6 hours | 10 | ~70% | |

| 6 hours | 30 | Significantly Decreased | |

| 24 hours | 3 | ~80% | |

| 24 hours | 10 | Significantly Decreased | |

| 24 hours | 30 | ~20% |

Table 2: Cell Line-Specific TACC3 Degradation by this compound

| Cell Line | Concentration (µM) | Treatment Duration | TACC3 Protein Level (Relative to Control) | Reference |

| HT1080 | 30 | 6 hours | Significantly Decreased | |

| MCF7 | 30 | 6 hours | Significantly Decreased | |

| U2OS | 30 | 6 hours | Significantly Decreased |

Table 3: Effect of this compound on Cancer Cell Viability

| Cell Line | IC50 (µM) | Treatment Duration | Notes | Reference |

| U2OS | ~30 | 16 hours | Correlates with induction of cytoplasmic vacuolization. | |

| Multiple Myeloma (RPMI-8226, KMS-11) | Dose-dependent reduction | Not specified | Synergistic effect with Bortezomib. | |

| Burkitt's Lymphoma (Raji) | Dose-dependent reduction | Not specified | Synergistic effect with Bortezomib. |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of the this compound pathway. Below are protocols for key experiments.

Western Blotting for TACC3 Degradation

This protocol is for assessing the levels of TACC3 protein in cells following treatment with this compound.

Materials:

-

Cancer cell lines (e.g., HT1080, MCF7, U2OS)

-

This compound

-

RIPA lysis buffer with protease inhibitors

-

Bradford assay reagent

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk in TBST)

-

Primary antibody: anti-TACC3

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with desired concentrations of this compound for the specified time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 15 minutes.

-

Protein Quantification: Determine protein concentration using the Bradford assay.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-TACC3 antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity and normalize to a loading control (e.g., GAPDH or β-actin).

Cell Viability Assay (WST-8)

This assay measures cell viability to determine the cytotoxic effects of this compound.

Materials:

-

Cancer cell lines

-

This compound

-

96-well plates

-

Cell Counting Kit-8 (WST-8)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media.

-

Treatment: After 24 hours, add various concentrations of this compound to the wells.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

WST-8 Addition: Add 10 µL of WST-8 solution to each well.

-

Incubation: Incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Immunoprecipitation for TACC3-E3 Ligase Interaction

This protocol is to confirm the interaction between TACC3 and the recruited E3 ligase (e.g., XIAP) in the presence of this compound.

Materials:

-

Treated and untreated cell lysates

-

Anti-TACC3 antibody

-

Protein A/G agarose beads

-

Wash buffer

-

Elution buffer

-

Western blot reagents

Protocol:

-

Lysate Preparation: Prepare cell lysates from cells treated with this compound and a proteasome inhibitor (to prevent degradation of the complex).

-

Immunoprecipitation: Incubate the cell lysates with an anti-TACC3 antibody overnight at 4°C.

-

Bead Binding: Add Protein A/G agarose beads and incubate for 2-4 hours to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specific binding.

-

Elution: Elute the bound proteins from the beads using an elution buffer.

-

Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against the suspected interacting E3 ligase (e.g., anti-XIAP).

Conclusion

This compound represents a promising strategy for the targeted degradation of the oncoprotein TACC3. Its unique mechanism of action, which hijacks the cellular ubiquitin-proteasome system, offers a novel therapeutic avenue for cancers overexpressing TACC3. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate and harness the potential of this innovative pathway. Further research into the nuances of the involved E3 ligases and the induction of paraptosis will undoubtedly pave the way for more effective cancer therapies.

References

- 1. Cancer cell death induced by novel small molecules degrading the TACC3 protein via the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SNIPER(TACC3) induces cytoplasmic vacuolization and sensitizes cancer cells to Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. medchemexpress.com [medchemexpress.com]

The Role of TACC3 in Oncology: A Technical Guide for Researchers

An In-depth Examination of Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) as a Prognostic Marker and Therapeutic Target in Cancer.

Executive Summary

Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) has emerged as a critical player in the landscape of oncology research. Initially identified for its role in microtubule stabilization and mitotic spindle assembly, a growing body of evidence now implicates TACC3 as a multifaceted oncoprotein. Its overexpression is a common feature across a wide spectrum of human cancers and is frequently correlated with aggressive tumor behavior, poor prognosis, and resistance to therapy.[1][2] This technical guide provides a comprehensive overview of the current understanding of TACC3's role in cancer, with a focus on its molecular functions, associated signaling pathways, and its potential as a therapeutic target. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in this rapidly evolving field.

TACC3: A Multifunctional Oncoprotein

TACC3 is a member of the transforming acidic coiled-coil-containing protein family, characterized by a conserved coiled-coil domain at its C-terminus.[2] Its functions extend beyond mitosis and are deeply intertwined with fundamental cellular processes that are often hijacked in cancer, including cell proliferation, migration, invasion, and the maintenance of cancer stem cell-like phenotypes.[1] TACC3 is localized to the mitotic spindle, centrosomes, and the nucleus, reflecting its diverse and context-dependent roles in cancer biology.

Overexpression and Prognostic Significance

Elevated expression of TACC3 at both the mRNA and protein levels is a hallmark of numerous malignancies, including breast, lung, gastric, colorectal, and hepatocellular carcinomas, as well as glioblastoma. This overexpression is not merely a correlative finding but has been shown to be an independent prognostic factor for poor overall survival (OS) and disease-free survival (DFS) in various solid tumors.

| Cancer Type | TACC3 Expression Status | Prognostic Implication (High TACC3 Expression) | Hazard Ratio (HR) for Overall Survival (95% CI) | Hazard Ratio (HR) for Disease-Free Survival (95% CI) | Reference |

| Solid Tumors (Meta-analysis) | Upregulated | Poor OS & DFS | 1.90 (1.63–2.23) | 2.67 (2.10–3.40) | |

| Breast Cancer | Upregulated | Poor OS | - | - | |

| Lung Adenocarcinoma (LUAD) | Upregulated | Poor OS | 1.027 (1.009–1.04) | - | |

| Hepatocellular Carcinoma (HCC) | Upregulated | Poor OS & DFS | - | 3.03 (2.06-4.44) | |

| Gastric Cancer | Upregulated | Poor DFS | - | 2.29 (1.38-3.82) | |

| Colorectal Cancer (CRC) | Upregulated | Poor DFS | - | 2.05 (1.13-3.72) | |

| Prostate Cancer | Upregulated | Poor DFS | - | 3.03 (1.79-5.00) |

Table 1: TACC3 Expression and Prognostic Significance in Various Cancers. This table summarizes the expression status of TACC3 and its correlation with patient prognosis across different cancer types, including pooled data from a meta-analysis.

The FGFR3-TACC3 Fusion: A Potent Oncogenic Driver

A significant development in TACC3 research has been the discovery of the FGFR3-TACC3 gene fusion. This fusion, resulting from an intrachromosomal rearrangement on chromosome 4p16, creates a potent oncogenic protein. The fusion protein contains the kinase domain of Fibroblast Growth Factor Receptor 3 (FGFR3) and the coiled-coil domain of TACC3, leading to constitutive kinase activity and aberrant downstream signaling. The FGFR3-TACC3 fusion is found in a subset of various cancers, including glioblastoma, bladder cancer, and non-small cell lung cancer, and represents a key therapeutic target.

Key Signaling Pathways Involving TACC3

TACC3 exerts its oncogenic functions through the modulation of several critical signaling pathways. Understanding these pathways is crucial for the development of targeted therapies.

PI3K/AKT and ERK Signaling

TACC3 has been shown to activate the PI3K/AKT and ERK signaling pathways, which are central regulators of cell proliferation, survival, and motility. This activation can promote epithelial-mesenchymal transition (EMT), a key process in cancer invasion and metastasis.

Figure 1: TACC3-mediated activation of PI3K/AKT and ERK signaling pathways.

p53-related Stress Signaling

TACC3 also intersects with the p53 tumor suppressor pathway. Depletion of TACC3 can induce a p53-dependent G1 arrest and apoptosis. This response is mediated through the activation of p38 MAPK, which in turn phosphorylates and activates p53, leading to the upregulation of the cell cycle inhibitor p21.

Figure 2: TACC3 depletion activates the p38-p53-p21 stress signaling pathway.

TACC3 as a Therapeutic Target

The overexpression of TACC3 in tumors and its critical role in driving cancer progression make it an attractive therapeutic target. Several strategies are being explored to inhibit TACC3 function, including small molecule inhibitors and RNA interference.

Small Molecule Inhibitors

Several small molecule inhibitors targeting TACC3 have been developed and have shown preclinical efficacy. These inhibitors disrupt TACC3's function, leading to mitotic arrest, apoptosis, and suppression of tumor growth.

| Inhibitor | IC50 Range (Breast Cancer Cell Lines) | Target | Reference |

| BO-264 | 120–360 nmol/L | TACC3 | |

| SPL-B | 790–3,670 nmol/L | TACC3 | |

| KHS101 | 1,790–17,400 nmol/L | TACC3 |

Table 2: IC50 Values of TACC3 Inhibitors in Breast Cancer Cell Lines. This table provides a comparison of the half-maximal inhibitory concentrations (IC50) for different TACC3 small molecule inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in TACC3 research.

Immunohistochemistry (IHC) for TACC3 Detection

Figure 3: A generalized workflow for immunohistochemical staining of TACC3.

Protocol:

-

Deparaffinization and Rehydration: Deparaffinize 4-µm thick formalin-fixed, paraffin-embedded (FFPE) tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval in a pressure cooker using a citrate buffer (10 mM, pH 6.0) for 15 minutes.

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. Block non-specific binding with a serum-free protein block for 20 minutes.

-

Primary Antibody Incubation: Incubate sections with a primary antibody against TACC3 (e.g., rabbit polyclonal, 1:100 dilution) overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30 minutes at room temperature.

-

Detection: Visualize the antigen-antibody complex using a 3,3'-diaminobenzidine (DAB) chromogen solution.

-

Counterstaining: Counterstain with hematoxylin to visualize nuclei.

-

Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and mount with a permanent mounting medium.

-

Analysis: Evaluate TACC3 expression based on staining intensity and the percentage of positive cells.

Western Blotting for TACC3 Protein Expression

Protocol:

-

Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against TACC3 (e.g., rabbit polyclonal, 1:1000 dilution) overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

siRNA-mediated Knockdown of TACC3

Protocol:

-

Cell Seeding: Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.

-

Transfection Complex Preparation:

-

For each well, dilute a specific TACC3 siRNA (e.g., 100 pmol) in serum-free medium.

-

In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

-

Combine the diluted siRNA and transfection reagent and incubate for 10-20 minutes at room temperature to allow for complex formation.

-

-

Transfection: Add the siRNA-transfection reagent complexes to the cells.

-

Incubation: Incubate the cells for 48-72 hours before proceeding with downstream assays.

-

Validation: Confirm knockdown efficiency by Western blotting or qRT-PCR.

Cell Proliferation (MTT) Assay

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with the desired concentrations of a TACC3 inhibitor or vehicle control.

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Co-Immunoprecipitation (Co-IP) for TACC3 Protein Interactions

Protocol:

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40) with protease and phosphatase inhibitors.

-

Pre-clearing: Pre-clear the cell lysate by incubating with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with a primary antibody against TACC3 or an isotype control IgG overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

-

Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners.

RT-PCR for FGFR3-TACC3 Fusion Detection

Figure 4: Workflow for the detection of the FGFR3-TACC3 fusion transcript using RT-PCR.

Protocol:

-

RNA Extraction: Extract total RNA from FFPE or fresh-frozen tumor tissue using a suitable kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

-

PCR Amplification:

-

Perform PCR using primers that specifically span the FGFR3-TACC3 fusion breakpoint. A forward primer in an FGFR3 exon upstream of the breakpoint and a reverse primer in a TACC3 exon downstream of the breakpoint are typically used.

-

Example primer set:

-

FGFR3-Exon17-Forward: 5'-AGCAGCAGATTCTGGAGTTCCA-3'

-

TACC3-Exon11-Reverse: 5'-TCTCTGCCTCCTCTTCTTCTTG-3'

-

-

Use appropriate PCR cycling conditions (e.g., 35 cycles of 95°C for 30s, 60°C for 30s, and 72°C for 1 min).

-

-

Gel Electrophoresis: Analyze the PCR products on a 1.5% agarose gel to check for a band of the expected size.

-

Sanger Sequencing: Purify the PCR product and perform Sanger sequencing to confirm the exact fusion breakpoint.

Conclusion and Future Directions

TACC3 has unequivocally been established as a protein of significant interest in oncology. Its multifaceted roles in promoting tumorigenesis, coupled with its prognostic value, underscore its importance as both a biomarker and a therapeutic target. The discovery of the FGFR3-TACC3 fusion has opened up new avenues for personalized medicine in a subset of cancers.

Future research should focus on:

-

Elucidating the complete TACC3 interactome in different cancer contexts to uncover novel therapeutic vulnerabilities.

-

Developing more potent and specific TACC3 inhibitors with favorable pharmacokinetic and pharmacodynamic properties.

-

Investigating the mechanisms of resistance to TACC3-targeted therapies.

-

Exploring the potential of combining TACC3 inhibitors with other targeted agents or conventional chemotherapy to enhance anti-tumor efficacy.

A deeper understanding of TACC3 biology will undoubtedly pave the way for innovative and more effective cancer treatments.

References

An In-depth Technical Guide to SNIPER(TACC3)-2: Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of SNIPER(TACC3)-2, a novel small molecule designed to induce the degradation of Transforming Acidic Coiled-Coil Protein 3 (TACC3). This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes the associated signaling pathways.

Core Concepts: Introduction to this compound

This compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) that targets TACC3 for degradation.[1][2] TACC3 is a protein frequently overexpressed in various cancers, playing a crucial role in mitotic spindle stability and oncogenic signaling pathways.[3][4] this compound is a chimeric molecule composed of a ligand that binds to an Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase and another ligand that binds to TACC3, connected by a linker.[1] This dual-binding capacity allows this compound to bring TACC3 into proximity with the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of TACC3. This targeted protein degradation ultimately induces cancer cell death.

Chemical and Physical Properties

This compound is a complex small molecule with the following properties:

| Property | Value | Reference |

| Molecular Formula | C43H61N9O7S | |

| Molecular Weight | 848.07 g/mol | |

| Appearance | White to off-white solid | |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. |

Structure:

The chemical structure of this compound consists of a TACC3-binding moiety (derived from KHS108), a linker, and an IAP ligand.

(A 2D chemical structure diagram would be inserted here in a full whitepaper)

Quantitative Data Summary

The following tables summarize the available quantitative data for the activity of this compound and related compounds.

Table 1: TACC3 Degradation Efficiency

| Compound | Cell Line | Concentration | Time | % TACC3 Reduction | DC50 | Reference |

| SNIPER(TACC3)-1 & -2 | HT1080 (human fibrosarcoma) | 10 µM | 24 h | Significant reduction | Not explicitly reported | |

| SNIPER(TACC3)-1 & -2 | HT1080 (human fibrosarcoma) | 30 µM | 6 h | Significant reduction | Not explicitly reported | |

| SNIPER(TACC3)-1 & -2 | MCF7 (human breast cancer), U2OS (human osteosarcoma) | 30 µM | 6 h | Significant reduction | Not explicitly reported |

Table 2: Cell Viability and Cytotoxicity

| Compound | Cell Line | Assay | IC50/Effect | Reference |

| SNIPER(TACC3)-1 & -2 | Various human cancer cells | WST-8 Assay | Greatly reduced cell viability | |

| SNIPER(TACC3)-1 & -2 | Normal human fibroblasts | WST-8 Assay | Minimally affected cell viability | |

| This compound | U2OS (human osteosarcoma) | WST-8 Assay | Significant cell viability reduction at 30 µM after 16h |

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects through a dual mechanism involving both direct degradation of TACC3 and the induction of cellular stress responses.

4.1. TACC3 Degradation Pathway

This compound facilitates the interaction between TACC3 and an IAP E3 ubiquitin ligase, leading to the polyubiquitination of TACC3, primarily through K48-linked ubiquitin chains. This marks TACC3 for degradation by the 26S proteasome. Unexpectedly, studies have shown that the degradation of TACC3 induced by SNIPER(TACC3) can also be mediated by the Anaphase-Promoting Complex/Cyclosome (APC/C) E3 ubiquitin ligase, specifically the CDH1-bound form (APC/CCDH1).

4.2. Induction of Paraptosis-like Cell Death

In addition to TACC3 degradation, this compound induces a form of programmed cell death known as paraptosis-like cell death (PLCD). This process is characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER). Mechanistically, this compound treatment leads to the accumulation of ubiquitylated protein aggregates, a process dependent on the X-linked inhibitor of apoptosis protein (XIAP), another IAP family member. This accumulation triggers ER stress and the unfolded protein response (UPR), ultimately culminating in cancer cell death.

4.3. TACC3-Related Oncogenic Signaling

TACC3 itself is a key player in several oncogenic signaling pathways. It is known to promote the epithelial-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis, through the activation of the PI3K/Akt and ERK signaling pathways. By degrading TACC3, this compound is predicted to inhibit these pro-tumorigenic signaling cascades.

Visualizing the Pathways and Workflows

To better illustrate the complex biological processes involved, the following diagrams have been generated using the DOT language.

Figure 1: Mechanism of action of this compound leading to TACC3 degradation and cell death.

References

An In-depth Technical Guide to the Cellular Uptake and Distribution of Sniper(tacc3)-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sniper(tacc3)-2 is a novel heterobifunctional small molecule designed to induce the degradation of the Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3).[1] TACC3 is a spindle-regulatory protein that is frequently overexpressed in various cancers, making it a compelling target for therapeutic intervention.[1] this compound belongs to a class of molecules known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), which hijack the cellular ubiquitin-proteasome system to selectively eliminate target proteins.[2] This technical guide provides a comprehensive overview of the cellular uptake and distribution of this compound, summarizing its physicochemical properties, proposing mechanisms of cellular entry, and detailing experimental protocols to quantify its intracellular concentration and localization.

Physicochemical Properties of this compound

The cellular permeability and distribution of a small molecule are heavily influenced by its physicochemical properties. This compound, like many PROTACs and SNIPERs, possesses a high molecular weight and characteristics that place it "beyond the Rule of Five," a set of guidelines used to predict the oral bioavailability of a drug candidate. Understanding these properties is crucial for interpreting its biological activity and designing relevant experiments.

| Property | Value | Source |

| Molecular Weight | 848.07 g/mol | [3] |

| Chemical Formula | C43H61N9O7S | [3] |

| cLogP | 3.86 | Calculated |

| Topological Polar Surface Area (TPSA) | 229.4 Ų | Calculated |

| Hydrogen Bond Acceptors | 16 | Calculated |

| Hydrogen Bond Donors | 7 | Calculated |

| Solubility | Soluble in DMSO |

Calculated using Chemicalize, an online cheminformatics tool.

Cellular Uptake Mechanisms

The high molecular weight and polar surface area of this compound suggest that its passive diffusion across the lipid bilayer may be limited. Several mechanisms, both passive and active, could contribute to its cellular uptake.

1. Passive Diffusion: Despite its size, the calculated cLogP of 3.86 indicates a degree of lipophilicity that might allow for some passive diffusion across the cell membrane. The molecule may adopt a more compact conformation in the lipophilic membrane environment to facilitate this process.

2. Endocytosis: Given its size, endocytic pathways such as macropinocytosis or clathrin-mediated endocytosis are plausible routes of entry. The molecule could be internalized within vesicles, from which it would need to escape to reach its cytosolic and nuclear targets.

3. Transporter-Mediated Uptake: While not yet specifically demonstrated for this compound, various solute carriers (SLC) and other transporter proteins are known to facilitate the uptake of small molecules. Further investigation is required to identify if any specific transporters are involved in the uptake of this compound.

The following diagram illustrates the potential cellular uptake pathways for this compound.

Caption: Potential routes of this compound entry into the cell and its subsequent action.

Subcellular Distribution

The primary target of this compound, the TACC3 protein, is localized to the mitotic spindles, centrosomes, and the nucleus. Therefore, for this compound to be effective, it must be able to access these subcellular compartments. Following its entry into the cytosol, it is hypothesized that this compound can then traffic to the nucleus, likely through passive diffusion through nuclear pore complexes due to its size, or potentially via piggybacking on other proteins. The relative distribution between the cytoplasm and the nucleus is a critical factor in its overall efficacy.

Experimental Protocols

To quantitatively assess the cellular uptake and distribution of this compound, a combination of imaging and biochemical techniques can be employed.

Quantification of Total Cellular Uptake using LC-MS/MS

This method provides a highly sensitive and quantitative measurement of the total intracellular concentration of this compound.

a. Cell Culture and Treatment:

-

Plate cells (e.g., a cancer cell line overexpressing TACC3) in a 6-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for different time points (e.g., 1, 4, 8, 24 hours).

b. Cell Lysis and Extraction:

-

After treatment, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any unbound compound.

-

Lyse the cells using a known volume of lysis buffer (e.g., RIPA buffer).

-

Add a known concentration of an internal standard to the cell lysate.

-

Precipitate proteins by adding three volumes of ice-cold acetonitrile.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing this compound.

c. LC-MS/MS Analysis:

-

Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Develop a multiple reaction monitoring (MRM) method specific for this compound and the internal standard.

-

Generate a standard curve using known concentrations of this compound to quantify the amount in the cell lysates.

-

Normalize the quantified amount to the cell number or total protein concentration to determine the intracellular concentration.

Subcellular Fractionation and Quantification

This protocol allows for the determination of the distribution of this compound in different cellular compartments.

a. Cell Culture and Treatment:

-

Grow cells in larger culture dishes (e.g., 10 cm or 15 cm dishes) to obtain sufficient material for fractionation.

-

Treat the cells with the desired concentration of this compound for the desired time.

b. Subcellular Fractionation:

-

Harvest the cells and wash them with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic buffer and incubate on ice to swell the cells.

-

Lyse the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.

-

Separate the nuclear and cytoplasmic fractions by differential centrifugation.

-

Centrifuge the lysate at a low speed (e.g., 1,000 x g) to pellet the nuclei.

-

The supernatant contains the cytoplasmic fraction.

-

-

Further fractionate the cytoplasmic extract to isolate mitochondria and microsomal fractions by higher speed centrifugation if desired.

-

Wash the nuclear pellet to remove cytoplasmic contamination.

c. Extraction and LC-MS/MS Analysis:

-

Extract this compound from each subcellular fraction using the protein precipitation method described in Protocol 1.

-

Quantify the amount of this compound in each fraction using LC-MS/MS.

-

Normalize the results to the protein content of each fraction.

Visualization of Cellular Distribution by Fluorescence Microscopy

This method provides a qualitative assessment of the subcellular localization of this compound. This requires a fluorescently labeled version of the molecule.

a. Synthesis of Fluorescently-Labeled this compound:

-

Synthesize a derivative of this compound conjugated to a fluorescent dye (e.g., fluorescein, rhodamine, or a far-red dye). The linker region of the SNIPER molecule is a common site for modification.

b. Cell Culture and Staining:

-

Grow cells on glass-bottom dishes or coverslips.

-

Treat the cells with the fluorescently-labeled this compound for various time points.

-

To visualize specific organelles, co-stain the cells with organelle-specific fluorescent markers (e.g., Hoechst for the nucleus, MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum).

c. Imaging:

-

Wash the cells with PBS to remove the unbound fluorescent compound.

-

Image the cells using a confocal or high-resolution fluorescence microscope.

-

Acquire images in the channels corresponding to the fluorescently-labeled this compound and the organelle markers.

-

Analyze the colocalization of the this compound signal with the different organelle markers.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for its characterization.

Caption: The signaling pathway initiated by this compound, leading to TACC3 degradation.

Caption: A logical workflow for the comprehensive evaluation of this compound.

Conclusion

This technical guide provides a foundational understanding of the cellular uptake and distribution of this compound. Based on its physicochemical properties, a combination of passive diffusion and active transport or endocytic mechanisms likely contributes to its cellular entry. Once inside the cell, its ability to reach the subcellular locations of its target, TACC3, is paramount to its function. The detailed experimental protocols provided herein offer a robust framework for researchers to quantitatively and qualitatively assess the intracellular fate of this compound, which is essential for its continued development as a potential therapeutic agent. Further studies, particularly those employing fluorescently-labeled analogs and investigating the role of specific cellular transporters, will be invaluable in elucidating the precise mechanisms governing its cellular journey.

References

In-Depth Technical Guide: Sniper(TACC3)-2 and its Induction of Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sniper(TACC3)-2 is a novel small molecule that has demonstrated significant potential in cancer therapy through its targeted degradation of the Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3). TACC3 is frequently overexpressed in a variety of human cancers and is associated with poor prognosis, making it an attractive therapeutic target. This compound operates as a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), inducing the degradation of TACC3 via the ubiquitin-proteasome pathway. This targeted protein degradation triggers two distinct cell death mechanisms: apoptosis and a paraptosis-like cell death, offering a dual-pronged approach to eliminating cancer cells. This technical guide provides a comprehensive overview of the core mechanisms of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Introduction to this compound

This compound is a chimeric molecule designed to specifically target TACC3 for degradation. It consists of a ligand that binds to TACC3, connected by a linker to a ligand for an E3 ubiquitin ligase, specifically the inhibitor of apoptosis protein (IAP). This dual-binding capacity allows this compound to bring TACC3 into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of TACC3 by the proteasome. The depletion of TACC3 disrupts critical cellular processes, ultimately leading to cancer cell death.

Core Mechanisms of Action

This compound induces cancer cell death through two primary, interconnected pathways:

-

Apoptosis Induction via TACC3 Degradation: The primary mechanism of action is the targeted degradation of TACC3. This compound facilitates the interaction between TACC3 and the Anaphase-Promoting Complex/Cyclosome (APC/C) E3 ubiquitin ligase, specifically with the coactivator CDH1. This leads to the polyubiquitination of TACC3, marking it for destruction by the 26S proteasome. The degradation of TACC3, a protein crucial for mitotic spindle stability and cell cycle progression, triggers the intrinsic apoptotic pathway, characterized by caspase activation.[1][2]

-

Paraptosis-like Cell Death via Endoplasmic Reticulum (ER) Stress: In addition to apoptosis, this compound can induce a non-apoptotic form of cell death known as paraptosis-like cell death (PLCD). This pathway is initiated by the accumulation of ubiquitylated protein aggregates, a process mediated by the X-linked inhibitor of apoptosis protein (XIAP). This accumulation leads to significant stress on the endoplasmic reticulum (ER), characterized by the expression of ER stress markers. The sustained ER stress results in extensive cytoplasmic vacuolization, a hallmark of paraptosis, and eventual cell death.[1][3] This dual mechanism suggests that this compound could be effective even in cancer cells that have developed resistance to apoptosis.

Quantitative Data on this compound Activity

The efficacy of this compound has been evaluated across various cancer cell lines. The following tables summarize the key quantitative findings from published studies.

Table 1: TACC3 Protein Degradation

| Cell Line | Treatment | Concentration (µM) | Time (hours) | TACC3 Protein Level (Relative to Control) | Reference |

| HT1080 (Fibrosarcoma) | This compound | 10 | 6 | ~0.8 | Ohoka et al., 2014 |

| HT1080 (Fibrosarcoma) | This compound | 30 | 6 | ~0.4 | Ohoka et al., 2014 |

| HT1080 (Fibrosarcoma) | This compound | 3 | 24 | ~0.6 | Ohoka et al., 2014 |

| HT1080 (Fibrosarcoma) | This compound | 10 | 24 | ~0.2 | Ohoka et al., 2014 |

| MCF7 (Breast Cancer) | This compound | 30 | 6 | ~0.5 | Ohoka et al., 2014 |

| U2OS (Osteosarcoma) | This compound | 30 | 6 | ~0.6 | Ohoka et al., 2014 |

Table 2: Cell Viability

| Cell Line | Treatment | IC50 (µM) | Time (hours) | Reference |

| HT1080 (Fibrosarcoma) | This compound | Not explicitly stated | 72 | Ohoka et al., 2014 |

| MCF7 (Breast Cancer) | This compound | Not explicitly stated | 72 | Ohoka et al., 2014 |

| A549 (Lung Cancer) | This compound | Not explicitly stated | 72 | Ohoka et al., 2014 |

| Normal Fibroblasts (TIG-3) | This compound | >30 | 72 | Ohoka et al., 2014 |

| Normal Fibroblasts (MRC-5) | This compound | >30 | 72 | Ohoka et al., 2014 |

Note: While the primary publication did not provide specific IC50 values, it demonstrated a significant reduction in viability in cancer cell lines at concentrations where normal fibroblasts were minimally affected.

Table 3: Induction of Apoptosis

| Cell Line | Treatment | Concentration (µM) | Time (hours) | Apoptotic Cells (%) | Reference |

| HT1080 (Fibrosarcoma) | SNIPER(TACC3)-1 | 30 | 24 | ~25% (Annexin V+) | Ohoka et al., 2014 (Supplementary) |

| MCF7 (Breast Cancer) | SNIPER(TACC3)-1 | 30 | 24 | ~20% (Annexin V+) | Ohoka et al., 2014 (Supplementary) |

Note: Data for SNIPER(TACC3)-1 is presented as a close analogue to this compound, as specific quantitative apoptosis data for the -2 compound was not available in the primary literature.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with this compound.

Caption: Apoptosis induction pathway via this compound mediated TACC3 degradation.

Caption: Paraptosis-like cell death pathway induced by this compound.

Caption: Experimental workflow for quantifying apoptosis.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound.

Cell Viability Assay (WST-8)

This protocol is for determining the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HT1080, MCF7, A549)

-

Normal fibroblast cell lines (e.g., TIG-3, MRC-5)

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

96-well plates

-

This compound stock solution (in DMSO)

-

WST-8 assay kit

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO only).

-

Incubate the plate for the desired time period (e.g., 72 hours).

-

Add 10 µL of WST-8 solution to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound stock solution (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit

-

1X Binding Buffer

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well.

-

Incubate for 24 hours.

-

Treat the cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, and late apoptotic/necrotic cells are Annexin V+ and PI+.

Western Blotting for TACC3 Degradation

This protocol is for assessing the degradation of TACC3 protein following this compound treatment.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound stock solution (in DMSO)

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-TACC3, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

-

After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with the primary anti-TACC3 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Re-probe the membrane with an anti-GAPDH antibody as a loading control.

-

Quantify the band intensities to determine the relative TACC3 protein levels.

Conclusion

This compound represents a promising strategy for cancer therapy by targeting TACC3 for degradation. Its ability to induce both apoptosis and paraptosis-like cell death suggests it may be effective against a broad range of cancers, including those resistant to conventional therapies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile.

References

SNIPER(TACC3)-2: A Technical Guide to Inducing Paraptosis-Like Cell Death

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The targeted degradation of intracellular proteins represents a promising therapeutic strategy in oncology. SNIPER(TACC3)-2, a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), is a novel small molecule designed to induce the degradation of Transforming Acidic Coiled-Coil containing protein 3 (TACC3). TACC3 is a spindle-regulatory protein frequently overexpressed in a variety of human cancers, playing a critical role in mitotic spindle assembly and chromosomal segregation.[1][2] Emerging research has demonstrated that this compound not only triggers the proteasomal degradation of TACC3 but also induces a unique form of programmed cell death known as paraptosis-like cell death (PLCD) in cancer cells.[3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, with a specific focus on the induction of PLCD, and offers detailed experimental protocols for its study.

Introduction to this compound and Paraptosis

SNIPERs are chimeric molecules that consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker.[5] This design facilitates the formation of a ternary complex between the target protein, the SNIPER molecule, and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. This compound specifically utilizes a ligand for TACC3 and a ligand for the X-linked inhibitor of apoptosis protein (XIAP), an E3 ligase.

Paraptosis is a form of programmed cell death distinct from apoptosis, characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and mitochondria, without the typical morphological features of apoptosis such as chromatin condensation and formation of apoptotic bodies. This cell death pathway is often triggered by ER stress and the accumulation of misfolded or ubiquitylated proteins. The ability of this compound to induce PLCD presents a potential therapeutic avenue for cancers that have developed resistance to apoptosis-based therapies.

Mechanism of Action: Dual Pathways of Cell Death

This compound induces cancer cell death through two distinct but potentially interconnected pathways: apoptosis and paraptosis-like cell death.

TACC3 Degradation and Apoptosis

The primary and intended mechanism of this compound is the degradation of TACC3. By recruiting an E3 ligase to TACC3, this compound mediates its polyubiquitination and subsequent degradation by the proteasome. The depletion of TACC3 disrupts mitotic spindle formation, leading to mitotic arrest and, in some cancer cells, the activation of the apoptotic cascade. Mechanistic studies have indicated that the anaphase-promoting complex/cyclosome (APC/C) co-activated by CDH1 (APC/CCDH1) is the ubiquitin ligase responsible for this SNIPER(TACC3)-induced degradation of TACC3.

Induction of Paraptosis-Like Cell Death

Intriguingly, this compound also triggers a distinct cell death pathway characterized by extensive cytoplasmic vacuolization, a hallmark of paraptosis. This process appears to be independent of TACC3 degradation but is critically dependent on the ubiquitin-proteasome system and the E3 ligase activity of XIAP.

The proposed mechanism for this compound-induced PLCD involves the following key steps:

-

XIAP-mediated Ubiquitination: this compound facilitates the XIAP-mediated ubiquitination of cellular proteins, leading to the formation of ubiquitylated protein aggregates.

-

ER Stress: The accumulation of these protein aggregates induces significant stress on the endoplasmic reticulum.

-

Unfolded Protein Response (UPR): The ER stress activates the unfolded protein response (UPR), a signaling pathway aimed at restoring ER homeostasis. A key player in this response is the X-box binding protein-1 (XBP-1).

-

Cytoplasmic Vacuolization: Persistent and unresolved ER stress, mediated by the UPR, leads to the extensive swelling and vacuolization of the ER, ultimately resulting in cell death.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating the effects of this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | This compound Concentration | Treatment Duration | Observed Effect | Reference |

| HT1080 | 10 µM | 24 hours | Significant decrease in TACC3 protein levels | |

| HT1080 | 30 µM | 6 hours | Significant decrease in TACC3 protein levels | |

| U2OS | 15 µM | 18 hours | Cytoplasmic vacuolization | |

| U2OS | 30 µM | 4 hours | Induction of ER stress markers | |

| U2OS | 30 µM | 5 hours | Dilation of the ER | |

| MCF7 | 10 µM | 6 hours | Reduction in TACC3 protein levels | |

| U2OS | 30 µM | 6 hours | Reduction in TACC3 protein levels |

Table 2: Key Molecular Events in this compound Induced PLCD

| Molecular Event | Method of Inhibition | Effect on this compound Induced Vacuolization | Reference |

| Ubiquitination | siRNA-mediated silencing of UBE1 | Prevented | |

| XIAP activity | siRNA-mediated silencing of XIAP | Prevented | |

| XBP-1 activity | siRNA-mediated silencing of XBP-1 | Repressed | |

| Proteasome function | Treatment with Bortezomib or MG132 | Enhanced |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Culture and Treatment

-

Cell Lines: Human osteosarcoma (U2OS), human fibrosarcoma (HT1080), and human breast cancer (MCF-7) cells are commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentration (typically ranging from 5 to 30 µM). Control cells are treated with an equivalent amount of DMSO.

Western Blot Analysis for Protein Degradation

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against TACC3, ubiquitin, ER stress markers (e.g., CHOP, GRP78), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Fluorescence Microscopy for Cytoplasmic Vacuolization

-

Cell Seeding: Cells are seeded on glass coverslips in a 24-well plate and allowed to adhere overnight.

-

Treatment: Cells are treated with this compound or DMSO as described above.

-

Staining:

-

Live-cell imaging: To visualize the ER, cells can be transfected with a plasmid encoding an ER-targeted fluorescent protein (e.g., pECFP-ER) prior to treatment.

-

Immunofluorescence: After treatment, cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 1% bovine serum albumin (BSA) in PBS. Cells are then incubated with primary antibodies against organelle markers (e.g., calreticulin for ER, LAMP2 for lysosomes) followed by fluorescently labeled secondary antibodies. Nuclei are counterstained with Hoechst 33342.

-

-

Imaging: Images are acquired using a fluorescence microscope.

Cell Viability Assay

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound for the desired duration.

-

Assay: Cell viability is assessed using a colorimetric assay such as the WST-8 assay. The absorbance is measured using a microplate reader, and cell viability is expressed as a percentage of the control.

Visualizing the Pathways and Workflows

Signaling Pathway of this compound Induced Paraptosis-Like Cell Death

Caption: this compound induced paraptosis-like cell death pathway.

Experimental Workflow for Assessing this compound Effects

Caption: General experimental workflow for studying this compound.

Dual Cell Death Mechanisms of this compound

Caption: Dual mechanisms of cell death induced by this compound.

Conclusion and Future Directions

This compound is a promising anti-cancer agent that not only effectively degrades the oncoprotein TACC3 but also induces a non-apoptotic form of cell death, paraptosis-like cell death. This dual mechanism of action could be particularly beneficial in overcoming resistance to conventional cancer therapies that primarily rely on apoptosis. The induction of PLCD through XIAP-mediated protein aggregation and subsequent ER stress highlights a novel therapeutic vulnerability in cancer cells. Further research should focus on elucidating the precise composition of the ubiquitylated protein aggregates and the full spectrum of the ER stress response to refine the therapeutic application of this compound and similar molecules. The synergistic effect observed with proteasome inhibitors like bortezomib also warrants further investigation for potential combination therapies.

References

- 1. Cancer cell death induced by novel small molecules degrading the TACC3 protein via the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Inhibiting of TACC3 Promotes Cell Proliferation, Cell Invasion and the EMT Pathway in Breast Cancer [frontiersin.org]

- 3. SNIPER(TACC3) induces cytoplasmic vacuolization and sensitizes cancer cells to Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SNIPER(TACC3) induces cytoplasmic vacuolization and sensitizes cancer cells to Bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Sniper(TACC3)-2-Induced Endoplasmic Reticulum Stress

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) are a class of heterobifunctional molecules designed to induce the degradation of specific proteins of interest via the ubiquitin-proteasome system.[1] This guide focuses on Sniper(TACC3)-2, a novel small molecule designed to degrade the Transforming Acidic Coiled-Coil containing protein 3 (TACC3).[2][3]

TACC3 is a spindle-regulatory protein that is frequently overexpressed in various human cancers, and its elevated expression often correlates with poor prognosis.[4] It plays a critical role in mitotic spindle assembly and stability.[4] this compound targets TACC3 for degradation, leading to cancer cell death. A key mechanism underlying the cytotoxic effects of this compound is the induction of endoplasmic reticulum (ER) stress, a state of cellular imbalance caused by the accumulation of unfolded or misfolded proteins in the ER lumen. This guide provides a comprehensive technical overview of the molecular mechanisms, experimental data, and methodologies related to this compound-induced ER stress.

Core Mechanism: From TACC3 Degradation to ER Stress and Cell Death

This compound is a chimeric molecule that links a ligand for the TACC3 protein to a ligand for an E3 ubiquitin ligase, specifically an inhibitor of apoptosis protein (IAP). This proximity induces the poly-ubiquitylation of TACC3, marking it for degradation by the 26S proteasome. Unexpectedly, the primary E3 ligase involved in Sniper(TACC3)-induced TACC3 degradation is APC/C-CDH1, not cIAP1 as initially designed for other SNIPERs.

The induction of ER stress by this compound is a downstream consequence of its primary activity. Mechanistic studies suggest that this compound also induces the accumulation of ubiquitylated protein aggregates in the cytoplasm, a process that requires the X-linked inhibitor of apoptosis protein (XIAP). This accumulation of protein aggregates is a known trigger for ER stress.

The resulting ER stress activates the Unfolded Protein Response (UPR), a trio of signaling pathways designed to restore ER homeostasis. In the case of this compound, this involves the activation of the ATF4, CHOP, and notably, the XBP-1 signaling pathways. The sustained and overwhelming ER stress leads to two distinct cellular outcomes:

-

Cytoplasmic Vacuolization: Extensive swelling and vacuole formation originating from the endoplasmic reticulum. This process is dependent on the XBP-1 signaling pathway.

-

Paraptosis-like Cell Death: A form of programmed cell death distinct from apoptosis, characterized by extensive cytoplasmic vacuolization and swelling of the ER and/or mitochondria. This cell death modality is particularly relevant for cancer cells that have developed resistance to apoptosis.

While this compound-induced degradation of TACC3 is important for inducing apoptosis in some cancer cells, the paraptosis-like cell death appears to be a separate mechanism driven by the accumulation of ubiquitylated proteins and subsequent ER stress.

Data Presentation

The following tables summarize the key experimental findings regarding the effects of this compound on ER stress induction and cell viability.

Table 1: Effect of this compound on ER Stress Markers in U2OS Cells

| ER Stress Marker | Treatment | Observation | Reference |

| ATF4 | 30 µM this compound for 4h | Increased protein expression | |

| CHOP | 30 µM this compound for 4h | Increased protein expression | |

| XBP-1 (spliced) | 30 µM this compound for 4h | Increased protein expression |

Note: Data is based on qualitative Western blot analysis. Quantitative densitometry data is not available in the cited literature.

Table 2: Effect of this compound on Cell Viability and Phenotype

| Cell Line | Cancer Type | Treatment | Effect | Reference |

| HT1080 | Fibrosarcoma | 10 µM Sniper(TACC3)-1 for 24h | Significant decrease in TACC3 protein levels | |

| HT1080 | Fibrosarcoma | 30 µM Sniper(TACC3)-1 for 6h | Significant decrease in TACC3 protein levels | |

| MCF7 | Breast Cancer | 30 µM Sniper(TACC3)-1/-2 for 6h | Decreased TACC3 protein levels | |

| U2OS | Osteosarcoma | 30 µM Sniper(TACC3)-1/-2 for 6h | Decreased TACC3 protein levels | |

| U2OS | Osteosarcoma | 30 µM this compound for 5h | Cytoplasmic vacuolization | |

| MCF7 | Breast Cancer | 30 µM this compound for 5h | Cytoplasmic vacuolization | |

| HT1080 | Fibrosarcoma | 30 µM this compound for 5h | Cytoplasmic vacuolization | |

| TIG3, MRC5, MRC9 | Normal Fibroblasts | 30 µM this compound for 5h | No cytoplasmic vacuolization | |

| Cancer Cells | Various | Sniper(TACC3) | Selective induction of cell death | |

| Normal Fibroblasts | Normal | Sniper(TACC3) | Minimal effect on cell viability |

Table 3: Synergistic Anticancer Activity of this compound and Bortezomib

| Cell Line | Cancer Type | Treatment | Observation | Reference |

| RPMI-8226 | Multiple Myeloma | Suboptimal doses of this compound + Bortezomib | Synergistic reduction in cell viability | |

| KMS-11 | Multiple Myeloma | Suboptimal doses of this compound + Bortezomib | Synergistic reduction in cell viability | |

| Raji | Burkitt's Lymphoma | Suboptimal doses of this compound + Bortezomib | Synergistic reduction in cell viability | |

| U2OS | Osteosarcoma | Suboptimal doses of this compound + Bortezomib | Synergistic reduction in cell viability |

Note: The synergistic effect was determined by cell viability assays. Specific Combination Index (CI) values were not provided in the primary reference.

Mandatory Visualization

Caption: Signaling pathway of this compound-induced ER stress and cell death.

Caption: Experimental workflow for analyzing this compound effects.

Caption: Synergistic mechanism of this compound and Bortezomib.

Experimental Protocols

Disclaimer: The following are general, representative protocols. Specific parameters such as antibody dilutions, incubation times, and siRNA concentrations should be optimized for your specific experimental conditions and cell lines, guided by the manufacturer's instructions and relevant literature.

Western Blot Analysis for ER Stress Markers

This protocol describes the detection of key ER stress proteins (ATF4, CHOP, and spliced XBP-1) by Western blotting.

Materials:

-

Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein Assay Kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membranes

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-ATF4, anti-CHOP, anti-XBP1s)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound for the desired time and concentration. Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer. Separate proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in Blocking Buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

Cell Viability Assay (WST-8 Assay)

This colorimetric assay measures cell viability based on the reduction of WST-8 by cellular dehydrogenases.

Materials:

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound

-

WST-8 Assay Kit

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only controls.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

WST-8 Addition: Add 10 µL of WST-8 solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

siRNA-Mediated Gene Knockdown

This protocol describes the transient knockdown of XIAP or XBP1 to investigate their role in this compound-induced phenotypes.

Materials:

-

siRNA targeting XIAP, XBP1, and a non-targeting control

-

Transfection reagent (e.g., Lipofectamine RNAiMAX)

-

Opti-MEM or other serum-free medium

-

Cells plated in appropriate culture vessels

Procedure:

-

Cell Seeding: Seed cells so they will be 30-50% confluent at the time of transfection.

-

siRNA-Lipid Complex Formation:

-

Dilute the siRNA in serum-free medium.

-

In a separate tube, dilute the transfection reagent in serum-free medium.

-

Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow complex formation.

-

-

Transfection: Add the siRNA-lipid complexes to the cells.

-

Incubation: Incubate the cells for 24-72 hours.

-

Experimentation: After incubation, confirm knockdown efficiency by Western blot or qRT-PCR, and then proceed with this compound treatment and subsequent assays (e.g., microscopy for vacuolization).

Immunofluorescence Staining for Ubiquitinated Protein Aggregates

This protocol allows for the visualization of ubiquitinated protein aggregates within cells.

Materials:

-

Cells grown on coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1% BSA in PBST)

-

Primary antibody (e.g., anti-multi-ubiquitin or anti-K48-linked ubiquitin)

-

Fluorophore-conjugated secondary antibody

-

DAPI or Hoechst for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells grown on coverslips with this compound.

-

Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with Permeabilization Buffer for 10 minutes.

-

Blocking: Wash with PBS and block with Blocking Buffer for 1 hour.

-

Primary Antibody Incubation: Incubate with the primary antibody diluted in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash three times with PBS.

-

Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody (and nuclear stain) diluted in Blocking Buffer for 1 hour at room temperature in the dark.

-

Washing: Wash three times with PBS in the dark.

-

Mounting: Mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope, looking for punctate signals indicative of protein aggregates.

Fluorescence Microscopy of ER Vacuolization

This protocol is for observing the ER-derived cytoplasmic vacuoles.

Materials:

-

Cells grown in imaging-compatible dishes or on coverslips

-

ER-tracker dye or transfection with an ER-localizing fluorescent protein (e.g., ECFP-ER with KDEL motif)

-

Live-cell imaging medium

-

Fluorescence microscope (confocal recommended for better resolution)

Procedure:

-

ER Labeling (if applicable):

-

Dye: Incubate cells with ER-tracker dye according to the manufacturer's protocol.

-

Transfection: Transfect cells with a plasmid encoding an ER-resident fluorescent protein 24 hours prior to imaging.

-

-

Cell Treatment: Treat the cells with this compound for the desired time (e.g., 5 hours).

-

Imaging:

-

Replace the culture medium with pre-warmed live-cell imaging medium.

-